molecular formula C12H14N4O2 B11331325 4-(1H-tetrazol-1-yl)phenyl 3-methylbutanoate

4-(1H-tetrazol-1-yl)phenyl 3-methylbutanoate

Cat. No.: B11331325
M. Wt: 246.27 g/mol
InChI Key: YPKUPDANRXDNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE is a synthetic organic compound that features a tetrazole ring and a phenyl group linked to a 3-methylbutanoate ester. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids due to their similar pKa values

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazoles is through the click chemistry approach, which involves the reaction of azides with alkynes in the presence of a copper catalyst. This method is favored for its efficiency and mild reaction conditions.

For the esterification step, the phenyl tetrazole derivative can be reacted with 3-methylbutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction of the ester group would produce the corresponding alcohol.

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological receptors, enhancing its binding affinity and specificity. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE is unique due to its combination of a tetrazole ring and an ester group, providing a balance of hydrophilic and lipophilic properties. This makes it particularly useful in drug design and material science, where such properties are often desirable.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 3-methylbutanoate

InChI

InChI=1S/C12H14N4O2/c1-9(2)7-12(17)18-11-5-3-10(4-6-11)16-8-13-14-15-16/h3-6,8-9H,7H2,1-2H3

InChI Key

YPKUPDANRXDNRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.